molecular formula C19H17N5O2S B6476610 N'-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide CAS No. 2640822-46-2

N'-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide

Cat. No. B6476610
CAS RN: 2640822-46-2
M. Wt: 379.4 g/mol
InChI Key: IRIBFQASEDKEOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the desired configuration and the available starting materials. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the planarity of the molecule, the presence of any chiral centers, and the potential for resonance structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyanophenyl group might undergo reactions typical of aromatic compounds, while the pyrazole group could participate in reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

Target of Action

The primary target of N’-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide, also known as BAY-876, is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

BAY-876 acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells . It has an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . BAY-876 is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4 and a panel of 18 kinases and 68 proteins .

Biochemical Pathways

By inhibiting GLUT1, BAY-876 disrupts the glucose metabolism within cells . This can lead to a decrease in cellular energy production, as glucose is a primary source of energy for many cells. In cancer cells, which often rely heavily on glucose for their high energy needs, this can lead to cell death .

Pharmacokinetics

BAY-876 exhibits favorable pharmacokinetic properties. It has a low clearance rate in rats and dogs . Its volume of distribution is moderate, with a half-life of 2.5 hours in rats and 22 hours in dogs . The oral bioavailability (F%) of BAY-876 is 85% in rats and 79% in dogs , indicating good absorption and systemic availability after oral administration .

Result of Action

The inhibition of GLUT1 by BAY-876 leads to a decrease in glucose uptake, disrupting the energy metabolism within cells . This can lead to cell death, particularly in cancer cells that rely heavily on glucose for their high energy needs .

Action Environment

The action, efficacy, and stability of BAY-876 can be influenced by various environmental factors. For instance, the presence of other substances that also bind to GLUT1 could potentially affect the efficacy of BAY-876 . Additionally, factors such as pH and temperature could potentially affect the stability of BAY-876 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This might involve developing more efficient synthesis methods, studying its reactivity, or investigating its activity against biological targets .

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-24-12-14(11-22-24)17-7-6-15(27-17)8-9-21-18(25)19(26)23-16-5-3-2-4-13(16)10-20/h2-7,11-12H,8-9H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBFQASEDKEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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